2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole
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Overview
Description
2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a 3-chloropropyl group and a methyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Scientific Research Applications
2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(Chloropropyl)-trimethoxysilane: This compound also contains a chloropropyl group but differs in its overall structure and applications.
2-(3-Chloropropyl)-1,3-dioxolane: Another compound with a chloropropyl group, used in different chemical reactions and applications.
Uniqueness
2-(3-Chloropropyl)-5-methyl-1,3-benzoxazole is unique due to its benzoxazole core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-10-9(7-8)13-11(14-10)3-2-6-12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
HGMNYAZTNGXWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CCCCl |
Origin of Product |
United States |
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